molecular formula C8H13Br B2537071 3-Bromocyclooctene CAS No. 7422-06-2

3-Bromocyclooctene

Cat. No.: B2537071
CAS No.: 7422-06-2
M. Wt: 189.096
InChI Key: XOAUXFIKYVGQHT-UHFFFAOYSA-N
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Description

3-Bromocyclooctene is an organic compound with the molecular formula C8H13Br It is a derivative of cyclooctene, where a bromine atom is substituted at the third position of the cyclooctene ring

Mechanism of Action

Target of Action

The primary target of 3-Bromocyclooctene is the process of ring-opening metathesis polymerization (ROMP). This compound, being a 3-substituted cyclooctene, plays a crucial role in the synthesis of highly regio- and stereo-regular polymers .

Mode of Action

This compound interacts with its target by participating in the ROMP process. It allows the synthesis of polymers bearing polar substituents, resulting in a series of polyalkenamers with 90–99% head-to-tail/trans configuration .

Biochemical Pathways

The ROMP of this compound affects the biochemical pathway of polymer synthesis. It enables the creation of precisely functionalized polyethylene derivatives and participates in the copolymerization with unfunctionalized cyclic olefins to generate copolymers with tunable properties .

Result of Action

The action of this compound results in the synthesis of highly regio- and stereo-regular polymers. Upon saturation of the backbone using diimide, these polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other compounds, temperature, and the specific conditions under which the ROMP process is carried out. The thermal properties of both the saturated and unsaturated polymers synthesized using this compound depend strongly on the size and polarity of the functional side groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocyclooctene can be synthesized through several methods. One common approach involves the bromination of cyclooctene. This reaction typically uses bromine (Br2) in the presence of light or a radical initiator to facilitate the addition of the bromine atom to the cyclooctene ring. The reaction conditions often include:

    Solvent: Dichloromethane or carbon tetrachloride

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Radical initiators like azobisisobutyronitrile (AIBN)

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and control over reaction conditions. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromocyclooctene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclooctadiene.

    Addition Reactions: The double bond in the cyclooctene ring can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol

    Addition: Hydrogen gas (H2) with a palladium catalyst for hydrogenation

Major Products:

    Substitution: Cyclooctanol, cyclooctylamine

    Elimination: Cyclooctadiene

    Addition: Cyclooctane (from hydrogenation)

Scientific Research Applications

3-Bromocyclooctene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers through ring-opening metathesis polymerization (ROMP).

    Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals and biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Cyclooctene: The parent compound without the bromine substitution.

    3-Chlorocyclooctene: Similar structure with a chlorine atom instead of bromine.

    Cyclooctadiene: A related compound with two double bonds in the cyclooctene ring.

Uniqueness: 3-Bromocyclooctene is unique due to the presence of the bromine atom, which imparts different reactivity compared to its analogs. The bromine atom makes the compound more reactive in substitution and elimination reactions, providing a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromocyclooctene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUXFIKYVGQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338445
Record name 3-bromocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7422-06-2
Record name 3-bromocyclooctene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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